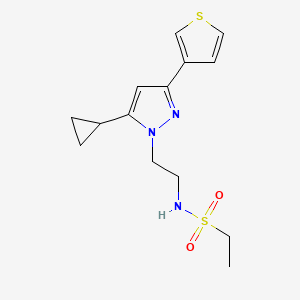

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a pyrazole-based compound featuring a cyclopropyl substituent at position 5 of the pyrazole ring and a thiophen-3-yl group at position 2. The pyrazole core is linked via an ethyl chain to an ethanesulfonamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or G-protein-coupled receptor (GPCR) modulation . The cyclopropyl group enhances metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-2-21(18,19)15-6-7-17-14(11-3-4-11)9-13(16-17)12-5-8-20-10-12/h5,8-11,15H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZOZHYQUSSTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the cyclopropyl and thiophene groups. The final step involves the sulfonamide formation through the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. For instance, a study reported that derivatives of this compound demonstrated selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This inhibition could lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity

This compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

2.1 Pesticidal Properties

Research into the agricultural applications of this compound indicates its potential as a pesticide. Its structural analogs have been tested for herbicidal activity against common agricultural weeds, showing effective growth inhibition at low concentrations . The compound's ability to interact with plant growth regulators suggests it could be developed into a novel herbicide.

Material Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to act as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer effects of this compound against HepG2 liver cancer cells. Results indicated a significant reduction in cell viability at concentrations exceeding 10 µM, outperforming conventional treatments .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound exhibited potent activity against MRSA strains with minimum inhibitory concentrations (MICs) lower than those of established antibiotics like vancomycin .

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural and pharmacological distinctions between the target compound and analogous pyrazole derivatives:

Pharmacological and Physicochemical Insights

Solubility and Lipophilicity :

- The thiophen-3-yl group in the target compound increases lipophilicity (clogP ~3.2) compared to polar analogs like 7a (clogP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.

- The trifluoromethyl group in 191 imparts stronger electron-withdrawing effects than thiophene, altering binding kinetics .

Metabolic Stability :

- The cyclopropyl group in the target compound reduces oxidative metabolism compared to phenyl (11a ) or trifluoromethyl (191 ) substituents .

Target Selectivity: Ethanesulfonamide derivatives (e.g., target compound and 191) exhibit affinity for ATP-binding pockets in kinases, whereas non-sulfonamide analogs (7a, 11a) show divergent mechanisms (e.g., antiviral or GPCR modulation) .

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique molecular structure, which includes functional groups such as pyrazole, thiophene, and sulfonamide. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H23N5OS

Molecular Weight : 369.49 g/mol

Functional Groups : Pyrazole, thiophene, sulfonamide

The presence of these functional groups suggests that the compound may interact with various biological targets, influencing its pharmacological profile. The pyrazole ring is particularly known for its role in numerous pharmacological activities, including anti-inflammatory and anticancer properties .

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the sub-micromolar range against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among pyrazole derivatives. This could be linked to their ability to inhibit specific enzymes involved in inflammatory pathways .

- Antimicrobial Properties : There is also evidence supporting the antimicrobial activity of thiophene-containing compounds. Such compounds are often explored for their potential to combat bacterial and fungal infections .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells . This interaction can lead to apoptosis in malignant cells, making it a target for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural variations and their effects on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Cyclopropyl-1H-pyrazol-3-Yl)benzamide | Contains a cyclopropyl group and pyrazole | Potential anti-inflammatory effects |

| 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide | Substituted benzamide with pyrazole | Positive allosteric modulator for glutamate receptors |

| 5-Amino-N-(2-thienyl)benzamide | Features a thiophene ring | Anticancer properties |

The unique combination of functional groups in this compound may enhance its efficacy compared to other similar compounds .

Case Studies

Recent research has highlighted several case studies involving the biological evaluation of pyrazole derivatives:

- Antiproliferative Studies : A study evaluated various pyrazole derivatives against multiple cancer cell lines, revealing that structural modifications significantly influenced their antiproliferative potency. The most potent compounds exhibited IC50 values lower than 0.12 μM against selected cancer lines .

- In Vivo Efficacy : Animal models have been used to assess the anti-inflammatory effects of similar compounds, demonstrating significant reductions in inflammatory markers when treated with these derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step protocols. Key steps include:

- Cyclocondensation: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, cyclopropyl-substituted pyrazoles can be synthesized using cyclopropanecarboxamide precursors under reflux in acetonitrile or DMF .

- Sulfonamide coupling: Ethanesulfonamide introduction via nucleophilic substitution or coupling reactions (e.g., using ethyl sulfonyl chloride in the presence of a base like triethylamine).

- Optimization: Reaction time and temperature are critical. For cyclization steps, iodine and triethylamine in DMF are effective for sulfur elimination and ring closure . Solvent selection (e.g., acetonitrile for fast reactions vs. DMF for cyclization) impacts yield and purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR: Key signals include:

- Pyrazole protons: δ 6.5–7.5 ppm (thiophene protons), δ 1.0–1.5 ppm (cyclopropyl CH2).

- Ethanesulfonamide: δ 3.2–3.5 ppm (SO2NH-CH2) and δ 1.3 ppm (CH3) .

- HPLC-MS: Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z ~365) .

- IR Spectroscopy: Confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹ and pyrazole C=N at 1600 cm⁻¹ .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer:

- Solubility: Test in DMSO (high solubility for stock solutions), PBS (pH 7.4 for biological assays), and acetonitrile (HPLC analysis). Limited solubility in aqueous buffers may require DMSO co-solvents (<1% v/v) .

- Stability: Conduct accelerated degradation studies under:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Core modifications: Synthesize analogs with:

- Biological assays: Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cell lines (e.g., MCF-7 for cytotoxicity). Use IC50/EC50 calculations and compare to reference drugs .

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Prioritize binding poses with hydrogen bonds to sulfonamide SO2 groups .

- ADMET prediction: Employ SwissADME or ADMETLab to estimate:

- LogP (optimal range: 2–3 for bioavailability).

- CYP450 inhibition (risk of drug-drug interactions).

- BBB permeability (critical for CNS-targeted drugs) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility checks: Validate assay protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Batch variability: Characterize compound purity (HPLC) and confirm salt forms (e.g., hydrochloride vs. free base) .

- Mechanistic studies: Use RNA sequencing or proteomics to identify off-target effects or pathway crosstalk .

Q. What in vivo experimental designs are appropriate for evaluating toxicity and efficacy?

Methodological Answer:

- Acute toxicity: Administer a single dose (10–100 mg/kg) to rodents, monitor for 14 days (body weight, organ histopathology) .

- Efficacy models: Use murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging (1–30 mg/kg, oral/i.p.). Include positive controls (e.g., indomethacin) .

- Pharmacokinetics: Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, 24 hours post-dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.